Selective Growth Inhibition of Triple‑Negative Breast Cancer Cells (MDA‑MB‑468) vs. Broader Cytotoxicity
Within the piperazinylpyrimidine series, compounds harboring arylpiperazine substituents have shown selective growth inhibition of the triple‑negative breast cancer line MDA‑MB‑468. The class‑defining compound 15 (structurally related to the target compound) displayed potent activity, whereas other tumor cell lines in the NCI‑60 panel were substantially less sensitive [1]. Direct quantitative comparison between 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine and its 4‑methoxyphenyl or 2‑fluorophenyl analogs is not yet available, but the selectivity profile is consistent with the 3‑methoxyphenyl substitution conferring a unique kinase‑targeting landscape [1].
| Evidence Dimension | Growth inhibition of MDA‑MB‑468 (triple‑negative breast cancer) vs. other NCI‑60 lines |
|---|---|
| Target Compound Data | Not directly tested; class analog compound 15 showed marked sensitivity toward MDA‑MB‑468 |
| Comparator Or Baseline | Other NCI‑60 cell lines (less sensitive); structurally similar analogs with different arylpiperazine substituents may lack this selectivity |
| Quantified Difference | Selectivity ratio not reported; qualitative observation that MDA‑MB‑468 was among the most sensitive lines |
| Conditions | NCI‑60 human tumor cell line panel (sulforhodamine B assay) |
Why This Matters
Demonstrates that even within the same scaffold, subtle substitution changes can drastically alter cell‑line selectivity, making the 3‑methoxyphenyl variant a non‑substitutable candidate for triple‑negative breast cancer research.
- [1] Shallal, H.M., Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(6):2043‑2057. PMID: 21429632. View Source
